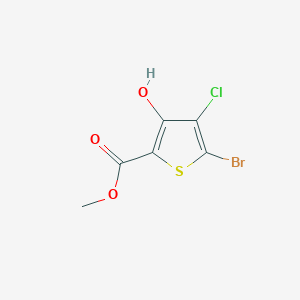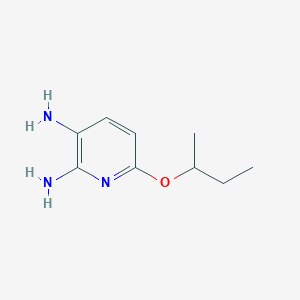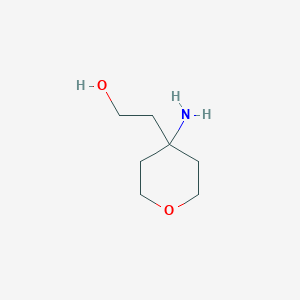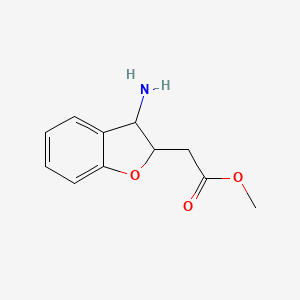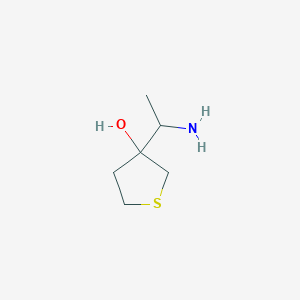
3-(1-Aminoethyl)thiolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminoethyl)thiolan-3-ol is a chemical compound with the molecular formula C₆H₁₃NOS and a molecular weight of 147.24 g/mol . This compound is characterized by the presence of a thiolane ring substituted with an aminoethyl group and a hydroxyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)thiolan-3-ol typically involves the reaction of thiolane derivatives with aminoethyl compounds under controlled conditions. One common method includes the use of thiolane-3-ol as a starting material, which is then reacted with an aminoethyl reagent in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(1-Aminoethyl)thiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiolane ring.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiolane derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
科学的研究の応用
3-(1-Aminoethyl)thiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-Aminoethyl)thiolan-3-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, potentially affecting their function. The thiolane ring may also interact with enzymes and receptors, influencing biochemical pathways .
類似化合物との比較
Similar Compounds
- 3-(1-Aminoethyl)tetrahydrothiophene-3-ol
- 3-(1-Aminoethyl)tetrahydrothiopyran-3-ol
Uniqueness
3-(1-Aminoethyl)thiolan-3-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications .
特性
分子式 |
C6H13NOS |
|---|---|
分子量 |
147.24 g/mol |
IUPAC名 |
3-(1-aminoethyl)thiolan-3-ol |
InChI |
InChI=1S/C6H13NOS/c1-5(7)6(8)2-3-9-4-6/h5,8H,2-4,7H2,1H3 |
InChIキー |
ZIUUVIKTGUCGHP-UHFFFAOYSA-N |
正規SMILES |
CC(C1(CCSC1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


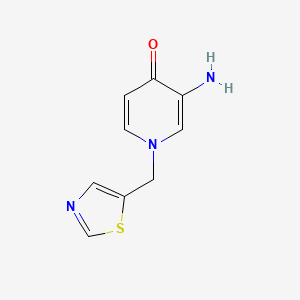
![(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B15276272.png)
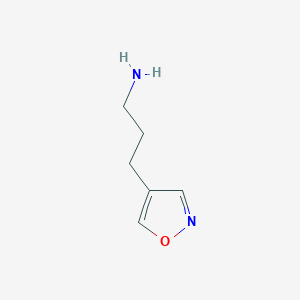
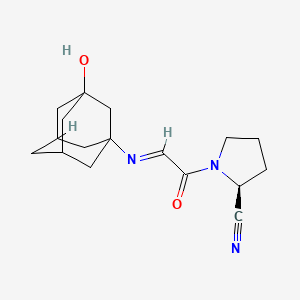
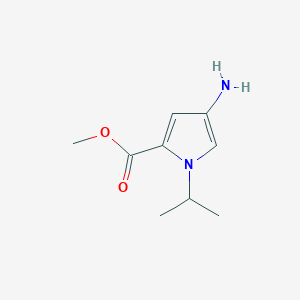



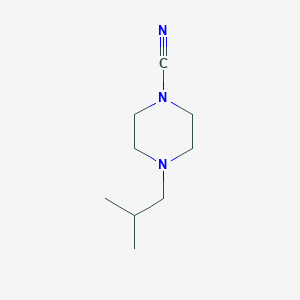
![1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B15276318.png)
